3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
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Overview
Description
3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that imidazo[1,2-a]pyridines interact with their targets via various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their varied medicinal applications .
Pharmacokinetics
The synthesis of n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions has been reported .
Result of Action
Compounds with similar structures have been shown to have significant biological and therapeutic effects .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various reaction conditions .
Preparation Methods
The synthesis of 3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate bromoketone under specific conditions.
Amidation: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the brominated intermediate with an appropriate benzoyl chloride derivative in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,2-a]pyrimidine moiety, to yield different oxidation states and functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions, potentially leading to more complex polycyclic structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various bases for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions .
Scientific Research Applications
3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly against breast cancer cells.
Biological Research: The compound is used as a probe to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research, including drug development and molecular imaging.
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide include:
3-bromoimidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a] core but differ in the substitution pattern and functional groups.
N-(pyridin-2-yl)amides: These compounds have a similar amide linkage but differ in the heterocyclic core structure.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and exhibit similar chemical reactivity and biological activities .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the imidazo[1,2-a]pyrimidine and benzamide moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-27-18-7-6-13(17-12-25-9-3-8-22-20(25)24-17)11-16(18)23-19(26)14-4-2-5-15(21)10-14/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMFRYPTGJIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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